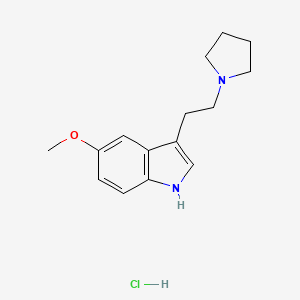
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride: is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride has a wide range of scientific research applications:
Medicine: This compound may be explored for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-Methoxy-3-(2-pyrrolidinylethyl)indole hydrochloride can be compared with other similar indole derivatives, such as:
5-Methoxy-2-methylindole: Used in the preparation of indolylquinoxalines and other derivatives.
5-Methoxy-3-indoleacetic acid: Employed in the synthesis of aryloxybenzothiazoles and other compounds.
Propiedades
Número CAS |
2426-65-5 |
|---|---|
Fórmula molecular |
C15H21ClN2O |
Peso molecular |
280.79 g/mol |
Nombre IUPAC |
5-methoxy-3-(2-pyrrolidin-1-ylethyl)-1H-indole;hydrochloride |
InChI |
InChI=1S/C15H20N2O.ClH/c1-18-13-4-5-15-14(10-13)12(11-16-15)6-9-17-7-2-3-8-17;/h4-5,10-11,16H,2-3,6-9H2,1H3;1H |
Clave InChI |
ZRWZZZYGLWSJHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC=C2CCN3CCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Acetyl-6-nitro-carbazol-9-yl)-propyl]-phosphonic acid diethyl ester](/img/structure/B14747876.png)
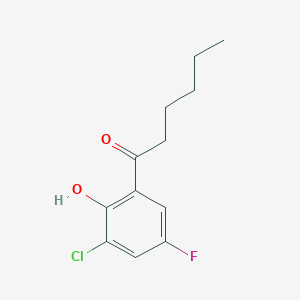

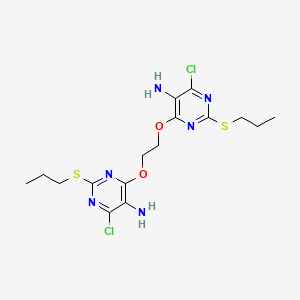
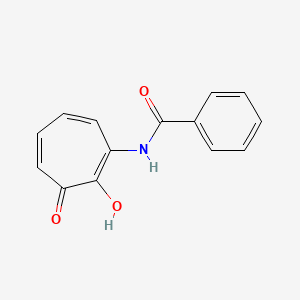
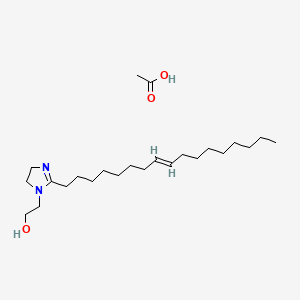
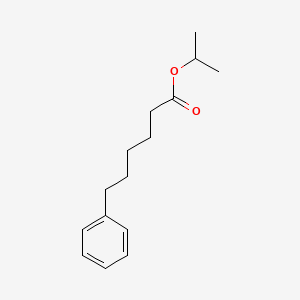
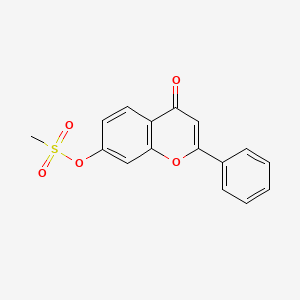
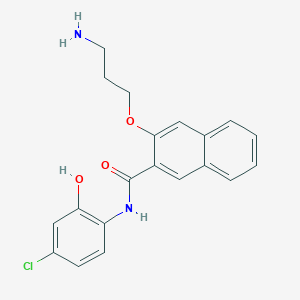
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
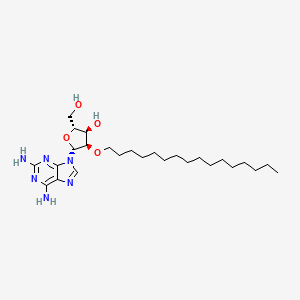
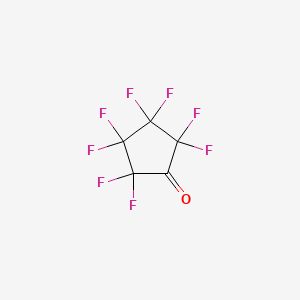
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)

